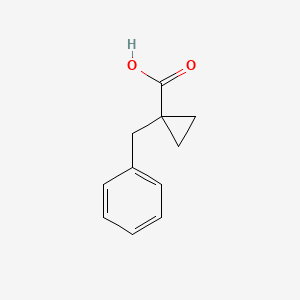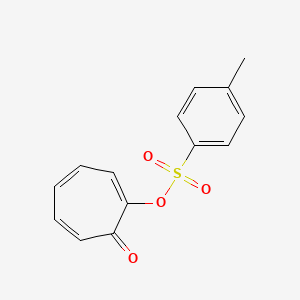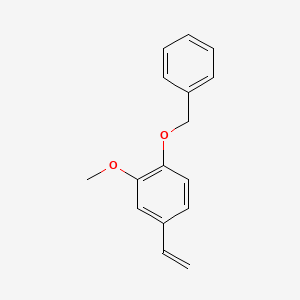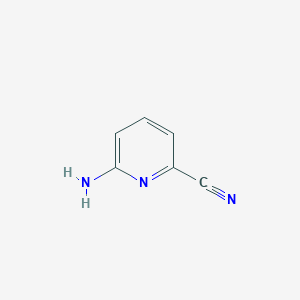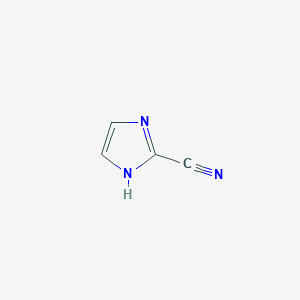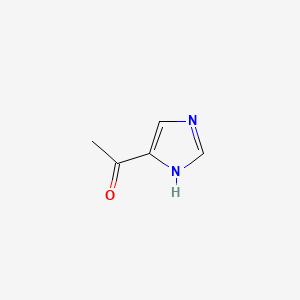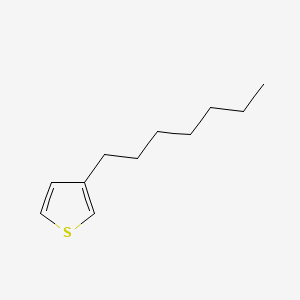![molecular formula C12H9N3O2 B1332437 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 337502-10-0](/img/structure/B1332437.png)
4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline” is a derivative of aniline . It contains a furan ring, an oxadiazole ring, and an aniline group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . It has a molecular weight of 227.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .Applications De Recherche Scientifique
Synthesis and Structural Studies
- 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline derivatives are synthesized through various methods, including the interaction of furan-2-carboxylic acid hydrazide with other compounds, and their structures are confirmed by elemental analyses, IR, and NMR spectra. This work helps in understanding their chemical nature and potential applications (Koparır, Çetin, & Cansiz, 2005).
Energetic Materials Development
- Derivatives of this compound are used in the development of energetic materials. These materials exhibit good thermal stabilities and acceptable sensitivity values, making them suitable for applications in explosives and propellants (Tang, He, Mitchell, Parrish, & Shreeve, 2015).
Pharmaceutical Research
- Compounds containing 1,3,4-oxadiazole rings, like the one in this compound, have significant potential in pharmaceutical research. They exhibit various biological activities such as antibacterial, antitumor, antiviral, and antioxidant properties. This has led to the development of new drugs utilizing these derivatives (Siwach & Verma, 2020).
Antimicrobial Applications
- Some derivatives of this compound, particularly those incorporating azole groups, have been synthesized and tested for antimicrobial activities. These compounds have shown effectiveness against various microorganisms, indicating their potential use in antimicrobial therapies (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Materials Science and Sensing Applications
- Thiophene substituted 1,3,4-oxadiazole derivatives, similar to this compound, have been studied for their fluorescence quenching properties, indicating their potential use in materials science, particularly in the development of aniline sensors (Naik, Khazi, & Malimath, 2018).
Mécanisme D'action
Target of Action
Similar compounds such as 1,3,4-oxadiazoles and 1,2,4-triazoles have been associated with diverse pharmacological activities . They have been proven to be effective bactericides, pesticides, and fungicides .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to a broad spectrum of biological activities .
Biochemical Pathways
Compounds with similar structures have been associated with various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Similar compounds have shown diverse pharmacological activities .
Analyse Biochimique
Biochemical Properties
4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent . The compound’s interaction with proteins such as receptors and transporters can modulate their activity, leading to various biochemical effects. These interactions are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell function and behavior . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These effects on cellular processes highlight the compound’s potential as a therapeutic agent for various diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their activity. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects . Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular function. Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications. Studies in animal models can provide valuable information on the optimal dosage and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by liver enzymes, leading to the formation of metabolites with different biological activities . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation in different tissues . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects . For instance, it may localize to the nucleus, where it can interact with DNA or RNA, affecting gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-9-5-3-8(4-6-9)11-14-15-12(17-11)10-2-1-7-16-10/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVJJNIIMSPNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353415 |
Source


|
| Record name | 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337502-10-0 |
Source


|
| Record name | 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

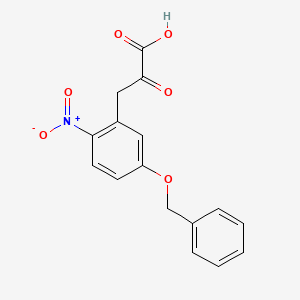

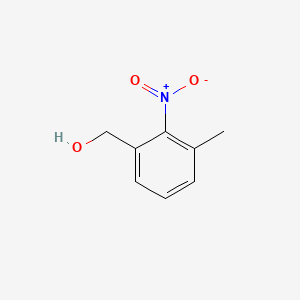
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)
